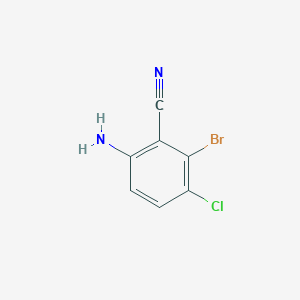

6-Amino-2-bromo-3-chlorobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Amino-2-bromo-3-chlorobenzonitrile, also known as 6-ABCN, is an organic compound used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 263.51 g/mol. 6-ABCN has a wide range of applications in organic synthesis, drug discovery, and biochemistry. This compound has been studied extensively for its potential to act as a catalyst, a ligand, and a reagent for various reactions.

Aplicaciones Científicas De Investigación

1. Plant Physiology Research

6-Amino-2-bromo-3-chlorobenzonitrile and similar compounds have been utilized in studies related to plant physiology. For instance, Debolt et al. (2007) explored the effects of 2,6-Dichlorobenzonitrile (DCB) on cellulose synthesis in Arabidopsis hypocotyl cells, highlighting its utility in understanding plant cell wall biosynthesis (Debolt et al., 2007).

2. Environmental Pollution Research

Research in environmental pollution has also made use of benzonitrile derivatives. Holtze et al. (2008) reviewed the microbial degradation of benzonitrile herbicides, including 2,6-dichlorobenzonitrile, assessing their environmental fate and the role of microbial communities in their degradation (Holtze et al., 2008).

3. Nucleic Acid Chemistry

In nucleic acid chemistry, Francom et al. (2002) investigated the nonaqueous diazotization of aminopurine nucleosides, which involved compounds related to this compound. This study provided insights into the synthesis of various halogenated purine derivatives, relevant in the field of nucleic acid research (Francom et al., 2002).

4. Applied Microbiology

In applied microbiology, Sørensen et al. (2006) explored the degradation and mineralization of herbicides, including 2,6-dichlorobenzonitrile, by specific bacterial strains. This research has implications for understanding the bioremediation of herbicide-contaminated environments (Sørensen et al., 2006).

5. Water Treatment and Chemistry

Research on water treatment has also incorporated benzonitrile derivatives. Shan et al. (2012) studied the formation of halonitromethanes and trihalomethanes from amino acids and amino sugars during water treatment processes. This research is crucial for understanding and improving water purification methods (Shan et al., 2012).

6. Electrocatalysis

In the field of electrocatalysis, Gennaro et al. (2004) explored the electrosynthesis of 6-aminonicotinic acid, utilizing halogenated pyridine derivatives. Their work contributes to the understanding of electrochemical reduction processes in organic chemistry (Gennaro et al., 2004).

7. Alzheimer's Disease Research

This compound related compounds have also been used in medical research, such as in the study of Alzheimer's disease. Shoghi-Jadid et al. (2002) utilized a derivative of benzodiazepine in conjunction with PET imaging to localize neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer's disease (Shoghi-Jadid et al., 2002).

8. Herbicide Resistance Research

In agricultural science, Stalker et al. (1988) discussed the development of herbicide resistance in transgenic plants through the expression of a bacterial detoxification gene that interacts with benzonitrile herbicides (Stalker et al., 1988).

Propiedades

IUPAC Name |

6-amino-2-bromo-3-chlorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-2H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLQTMJDWBPFGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)C#N)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2916281.png)

![1-Fluoro-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2916288.png)

![(Z)-2-(3-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2916289.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2916290.png)

![N-cyclopropyl-1-[7-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2916291.png)

![2-(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2916293.png)

![4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone](/img/structure/B2916296.png)

![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-isopropylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2916299.png)

![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea](/img/structure/B2916303.png)

![N-(2-(diethylamino)ethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2916304.png)